Piperidine-1-sulfonyl Chloride
Overview
Description
Piperidine-1-sulfonyl chloride, also known as 1-Piperidinesulfonyl chloride, is a chemical compound with the empirical formula C5H10ClNO2S. It is a pungent, colorless or white crystalline powder. This compound is soluble in water, alcohols, and ethers, and it possesses a strong, characteristic odor .
Synthesis Analysis
The synthesis of Piperidine-1-sulfonyl chloride involves reacting sulfuryl chloride with piperidine in dichloromethane. The reaction occurs at low temperatures and yields the desired product.
Molecular Structure Analysis
Piperidine-1-sulfonyl chloride has a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure includes a sulfonyl chloride group (SO2Cl) attached to the piperidine ring .
Chemical Reactions Analysis
Piperidine-1-sulfonyl chloride can participate in various chemical reactions, including cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
- Scientific Field: Pharmacology of Anti-Cancer Drugs .
- Summary of Application: Piperidine and its derivative, Piperine, have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
- Results or Outcomes: These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Industry .
- Summary of Application: Piperidine-1-sulfonyl chloride is used as a pharmaceutical intermediate .
Synthesis and Pharmacological Applications
- Scientific Field: Organic Chemistry .
- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Sulfur-Transfer Reagent
- Scientific Field: Organic Chemistry .
- Summary of Application: Piperidine-1-sulphenyl chloride is used as a sulfur-transfer reagent in reactions with diamines .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that the reaction of piperidine-1-sulphenyl chloride with p-phenylenediamine yielded dihydro-2,1,3-benzothiadiazole and benzothiadiazole .
ROS Release and Activation of Mitochondrial Cytochrome C
- Scientific Field: Biochemistry .
- Summary of Application: Piperidine and its derivatives can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
- Results or Outcomes: These processes lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Synthesis of Biologically Active Piperidines
- Scientific Field: Organic Chemistry .
- Summary of Application: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYAXDCMMXECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461561 | |
Record name | Piperidine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1-sulfonyl Chloride | |
CAS RN |
35856-62-3 | |
Record name | Piperidine-1-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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